molecular formula C15H16O3S2 B14361894 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione CAS No. 91470-86-9

2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione

Cat. No.: B14361894
CAS No.: 91470-86-9
M. Wt: 308.4 g/mol
InChI Key: ZFYGEKZCUGTUGJ-UHFFFAOYSA-N
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Description

2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes . This reaction is similar to the Knoevenagel reaction, which is commonly employed for the olefination of oxo compounds . The reaction conditions often include refluxing the starting materials in the presence of ammonium chloride in glacial acetic acid or glycine in anhydrous ethanol . These procedures yield the desired product with varying efficiencies depending on the substituents present on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its butylsulfanyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

CAS No.

91470-86-9

Molecular Formula

C15H16O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-benzylidene-4-butylsulfanyl-1,1-dioxothiophen-3-one

InChI

InChI=1S/C15H16O3S2/c1-2-3-9-19-13-11-20(17,18)14(15(13)16)10-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI Key

ZFYGEKZCUGTUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CS(=O)(=O)C(=CC2=CC=CC=C2)C1=O

Origin of Product

United States

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